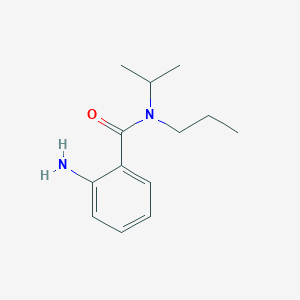

2-Amino-N-(Propan-2-yl)-N-propylbenzamid

Übersicht

Beschreibung

2-amino-N-(propan-2-yl)-N-propylbenzamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-(propan-2-yl)-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(propan-2-yl)-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin: Antimykotika und Antikrebsmittel

2-Amino-N-(Propan-2-yl)-N-propylbenzamid wurde auf sein Potenzial als Antimykotika und Antikrebsmittel untersucht. Untersuchungen zeigen, dass Derivate dieser Verbindung eine signifikante Aktivität gegen bakterielle und Pilzstämme sowie zytotoxische Eigenschaften gegen Krebszellen aufweisen können . Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Behandlungen im Kampf gegen Infektionskrankheiten und Krebs.

Biotechnologie: Peptidsynthese

In der Biotechnologie wird diese Verbindung bei der Synthese von Peptiden verwendet. Peptide haben eine breite Palette von Anwendungen, darunter als therapeutische Mittel, in Biomaterialien und als Werkzeuge für die Forschung in der Molekularbiologie. Die Fähigkeit, die Verbindung zu modifizieren, um verschiedene Peptidstrukturen zu erzeugen, ist wertvoll für die Weiterentwicklung biotechnologischer Innovationen .

Industrielle Chemie: Materialsynthese

Die Rolle der Verbindung in der Materialwissenschaft ist mit der Synthese neuer Materialien verbunden. Seine chemische Struktur kann in Polymere oder andere Materialien integriert werden, um bestimmte Eigenschaften zu verleihen, wie z. B. erhöhte Haltbarkeit oder chemische Beständigkeit, die in industriellen Anwendungen unerlässlich sind .

Umweltwissenschaften: Analytisches Werkzeug

In den Umweltwissenschaften kann this compound als analytisches Werkzeug zum Nachweis und zur Quantifizierung von Schadstoffen verwendet werden. Seine Reaktivität und Spezifität machen es für den Einsatz in Assays und Sensortechnologien zur Überwachung der Umweltgesundheit und -sicherheit geeignet .

Pharmakologie: Arzneimittelentwicklung

Diese Verbindung ist auch in der Pharmakologie für die Arzneimittelentwicklung von Bedeutung. Es dient als Baustein für die Herstellung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen. Seine Vielseitigkeit ermöglicht die Erforschung einer breiten Palette pharmakologischer Aktivitäten .

Landwirtschaft: Pestizidformulierung

In der Landwirtschaft besteht das Potenzial, this compound in der Formulierung von Pestiziden zu verwenden. Seine antimikrobiellen Eigenschaften könnten genutzt werden, um Nutzpflanzen vor bakteriellen und Pilzinfektionen zu schützen, was zu einem höheren Ertrag und zur Ernährungssicherheit beiträgt .

Analytische Chemie: Chromatographie

Analytische Chemiker können diese Verbindung in der Chromatographie als Standard oder Derivat zur Trennung und Analyse komplexer Gemische verwenden. Seine stabilen und eindeutigen chemischen Eigenschaften erleichtern die Identifizierung und Quantifizierung von Substanzen in verschiedenen Proben .

Materialwissenschaften: Nanotechnologie

Schließlich kann this compound im Bereich der Nanotechnologie verwendet werden, um die Oberfläche von Nanopartikeln zu modifizieren. Diese Modifikation kann die Wechselwirkung von Nanopartikeln mit biologischen Systemen verbessern, wodurch sie für die medizinische Bildgebung, die Medikamentenverabreichung und andere nanotechnologische Anwendungen besser geeignet werden .

Eigenschaften

IUPAC Name |

2-amino-N-propan-2-yl-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-9-15(10(2)3)13(16)11-7-5-6-8-12(11)14/h5-8,10H,4,9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINXZKTWMREOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(C)C)C(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)

![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)

![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)